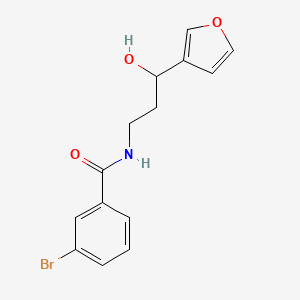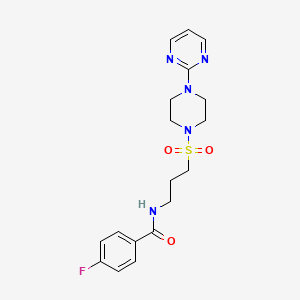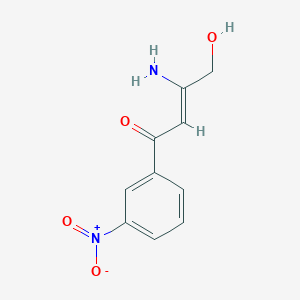
3-Amino-4-hydroxy-1-(3-nitrophenyl)but-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds like “(2Z)-3-amino-4-hydroxy-1-(3-nitrophenyl)but-2-en-1-one” belong to a class of organic compounds known as polyphenols, which are widespread in plants and fungi . They play different roles as structural and functional metabolites .
Chemical Reactions Analysis
Polyphenols, including similar compounds, can undergo a variety of chemical reactions, including oxidation and reduction reactions, and can interact with proteins and other macromolecules .Wissenschaftliche Forschungsanwendungen
Fluorescence Applications
The compound's derivatives, specifically 2-(4-amino-substituted-3-nitrophenyl)-3-hydroxyquinolin-4(1H)-ones, have been explored for their fluorescence properties, indicating potential use as molecular fluorescent probes. The structuring of these molecules, including the presence of various alkyl moieties and ligands, contributes to their fluorescent characteristics and potential applicability in binding to biomolecules for fluorescence labeling purposes (Motyka et al., 2011).
Asymmetric Synthesis Applications
The compound's derivatives also play a role in asymmetric synthesis. Specifically, the 4-nitrophenyl ether derivatives of but-3-en-1-ol have been utilized as directing groups in asymmetric aminohydroxylation reactions. This process is significant for the enantioselective synthesis of various compounds, including GABOB and homoserine derivatives, showcasing the compound's utility in the synthesis of complex organic molecules (Harding et al., 2005).
Structural and Bonding Studies
The compound's framework is instrumental in understanding intramolecular interactions, particularly hydrogen bonding. Studies on beta-enaminones, including derivatives of the compound , provide insights into the factors that influence the strength and characteristics of intramolecular N-H...O hydrogen bonds. This research has implications for the design and synthesis of compounds with specific bonding and structural properties (Bertolasi et al., 2006).
Peptide Bond Formation
The compound's derivatives have been identified as novel protecting groups for amino and hydroxyl groups, instrumental in peptide synthesis. The 3-nitro-2-pyridinesulfenyl (Npys) group, derived from these compounds, exhibits unique properties such as ease of introduction, selective removal, and activation for peptide bond formation, highlighting its relevance in peptide and ester bond formation during peptide synthesis (Matsueda & Walter, 2009).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2Z)-3-amino-4-hydroxy-1-(3-nitrophenyl)but-2-en-1-one involves the condensation of 3-nitrobenzaldehyde with glycine followed by cyclization and reduction.", "Starting Materials": [ "3-nitrobenzaldehyde", "glycine", "sodium hydroxide", "sodium borohydride", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Dissolve 3-nitrobenzaldehyde (1.0 equiv) and glycine (1.2 equiv) in ethanol and add sodium hydroxide (1.5 equiv). Stir the mixture at room temperature for 24 hours.", "Step 2: Acidify the reaction mixture with acetic acid and extract the product with ethyl acetate.", "Step 3: Cyclize the product by heating it with acetic anhydride and catalytic amounts of sulfuric acid.", "Step 4: Reduce the nitro group to an amino group by adding sodium borohydride (1.5 equiv) in methanol. Stir the mixture at room temperature for 24 hours.", "Step 5: Purify the product by recrystallization from ethanol." ] } | |
CAS-Nummer |
866134-02-3 |
Molekularformel |
C10H10N2O4 |
Molekulargewicht |
222.20 g/mol |
IUPAC-Name |
3-amino-4-hydroxy-1-(3-nitrophenyl)but-2-en-1-one |
InChI |
InChI=1S/C10H10N2O4/c11-8(6-13)5-10(14)7-2-1-3-9(4-7)12(15)16/h1-5,13H,6,11H2 |
InChI-Schlüssel |
NMXBEUNMEDYPJX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C=C(CO)N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C=C(CO)N |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-chlorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2634511.png)
![[Ethoxy(methyl)phosphoryl]methanamine;hydrochloride](/img/structure/B2634515.png)
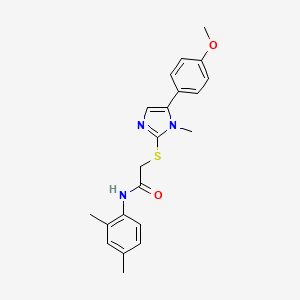


![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2634520.png)

![N-cyclopentyl-2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2634523.png)
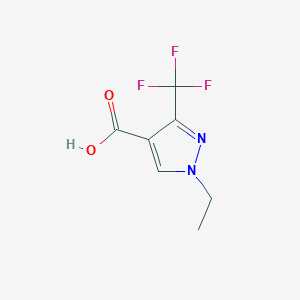

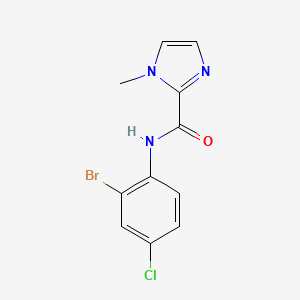
![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(prop-2-en-1-yl)acetamide](/img/structure/B2634529.png)
